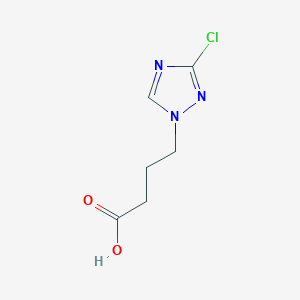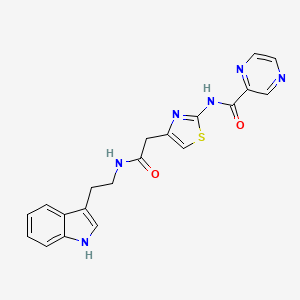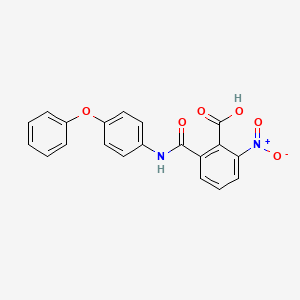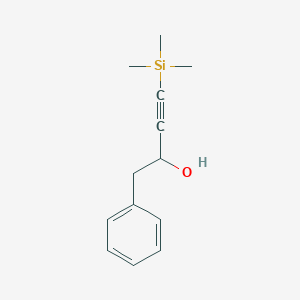
2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H11FN4O3S and its molecular weight is 334.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
2-((5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)thio)-N-(5-Methylisoxazol-3-yl)acetamide belongs to a class of compounds known for their antimicrobial properties. Research has demonstrated the effectiveness of similar 1,3,4-oxadiazole compounds against various microbial species. For instance, Gul et al. (2017) synthesized a series of related compounds, noting their activity against selected microbes, with certain derivatives exhibiting potent antimicrobial properties (Gul et al., 2017). Parikh and Joshi (2014) also synthesized derivatives that showed significant antimicrobial activity against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).
Antifungal and Apoptotic Effects
This compound and its derivatives have been investigated for their antifungal and apoptotic effects, particularly against Candida species. Çavușoğlu, Yurttaş, and Cantürk (2018) synthesized triazole-oxadiazole compounds and found them effective against various Candida species, with some compounds displaying potent antifungal activity and apoptotic effects on these pathogens (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anti-Inflammatory and Anticancer Applications
Research has also explored the potential anti-inflammatory and anticancer applications of related compounds. For instance, Sunder and Maleraju (2013) synthesized derivatives that exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013). Additionally, Abu-Melha (2021) investigated the anticancer screening of imidazothiadiazole analogs, showing promising results against breast cancer (Abu-Melha, 2021).
Local Anesthetic Activities
The local anesthetic potential of similar compounds has been a subject of research. Badiger et al. (2012) synthesized derivatives that were evaluated for their local anesthetic activity, contributing to the understanding of the anesthetic properties of this class of compounds (Badiger et al., 2012).
properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O3S/c1-8-6-11(19-22-8)16-12(20)7-23-14-18-17-13(21-14)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDTVDHHJFDHAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

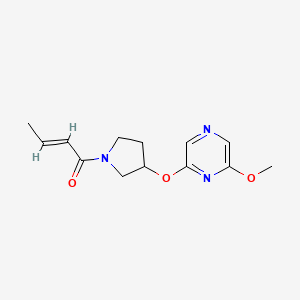
![1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2356802.png)
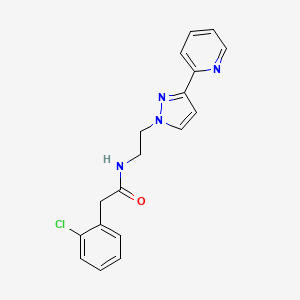

![6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2356806.png)


![N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2356814.png)
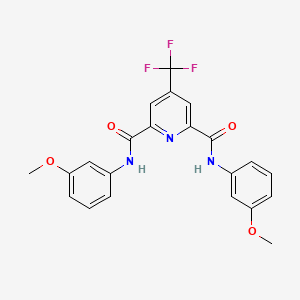
![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2356818.png)
